Benzenebutanoic acid, 4-cyclohexyl-

Description

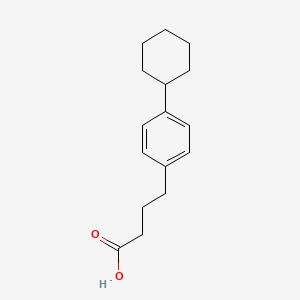

Benzenebutanoic acid, 4-cyclohexyl- is a chemical compound with the molecular formula C16H22O2. It features a benzene (B151609) ring substituted with a butanoic acid group and a cyclohexyl group at the para (4-) position. The presence of both a bulky non-polar cyclohexyl group and a polar carboxylic acid functional group gives this molecule distinct physicochemical properties.

Chemical Identity of Benzenebutanoic Acid, 4-Cyclohexyl-

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(4-cyclohexylphenyl)butanoic acid |

| Molecular Formula | C16H22O2 |

| Molecular Weight | 246.35 g/mol |

| CAS Number | 56862-33-2 |

Cyclohexyl-substituted aromatic carboxylic acids are a class of organic compounds that contain a cyclohexyl group attached to an aromatic ring which also bears a carboxylic acid functional group. The cyclohexyl group, a six-carbon saturated ring, imparts significant lipophilicity to the molecule. This characteristic can influence the compound's solubility, melting point, and interactions with biological systems.

The synthesis of such compounds can be approached through various organic reactions. For instance, Friedel-Crafts type reactions can be employed to introduce an acyl group to a cyclohexyl-substituted aromatic ring, which can then be further modified to the desired carboxylic acid. A patent describes a method for preparing cyclohexyl phenyl ketone from 1,3-butadiene (B125203) and acrylic acid, which could potentially be adapted to synthesize related carboxylic acids. google.com Research into the synthesis of derivatives of cyclohexanecarboxylic acid has also been explored, highlighting methods to create both cis and trans isomers with varying properties. osti.gov

Benzenebutanoic acid, 4-cyclohexyl- belongs to the superclass of benzenoids, which are organic compounds containing one or more benzene rings. Within this class, it is further classified as a benzene and substituted derivative. The presence of the butanoic acid side chain also places it within the class of carboxylic acids and their derivatives. Specifically, it is a monocarboxylic acid, containing a single carboxyl (-COOH) group.

The structure can be viewed as a derivative of 4-phenylbutyric acid, where a cyclohexyl group is attached to the phenyl ring. This substitution significantly increases the molecular weight and alters the steric and electronic properties compared to its parent compound.

While specific research on Benzenebutanoic acid, 4-cyclohexyl- is limited, the broader family of benzenebutanoic acid derivatives has garnered considerable academic interest due to their diverse biological activities.

The parent compound, 4-phenylbutyric acid (4-PBA), is a well-studied molecule. It is known to act as a chemical chaperone, which can help to alleviate endoplasmic reticulum (ER) stress by preventing the aggregation of misfolded proteins. researchgate.netfrontiersin.org This property has led to its investigation in the context of various diseases, including neurodegenerative disorders and cancer. researchgate.netmdpi.com Furthermore, 4-PBA is a histone deacetylase (HDAC) inhibitor, a class of compounds that can modulate gene expression and have shown promise as anticancer agents. nih.gov

Research has extended to other derivatives of benzenebutanoic acid, exploring their potential therapeutic applications. Studies have investigated the antimicrobial and antifungal activities of various N-substituted-β-amino acid derivatives, showcasing the versatility of the butanoic acid scaffold. mdpi.com Additionally, some butanoic acid derivatives have been evaluated for their cytotoxic and antimicrobial properties. researchgate.net The biological activities of p-hydroxybenzoic acid and its derivatives have also been extensively reviewed, indicating a broad spectrum of potential applications for substituted benzoic acids in general. researchgate.netmdpi.com

The introduction of a cyclohexyl group to the benzenebutanoic acid structure, as seen in Benzenebutanoic acid, 4-cyclohexyl-, is a common strategy in medicinal chemistry to enhance lipophilicity, which can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This modification can potentially lead to new biological activities or modulate the known effects of the parent compound. For example, the synthesis of cyclohexane (B81311) carboxylic acid head group-containing analogs has been explored for the development of inhibitors for enzymes like diacylglycerol acyltransferase 1 (DGAT1). nih.gov

Comparison of Related Benzenebutanoic Acid Derivatives

| Compound Name | Molecular Formula | Key Research Area/Activity |

|---|---|---|

| 4-Phenylbutyric acid | C10H12O2 | Chemical chaperone, Histone deacetylase inhibitor, ER stress reduction researchgate.netnih.govnih.gov |

| 4-(4-Hydroxyphenyl)butanoic acid | C10H12O3 | Studied for its potential biological activities as a phenolic acid nih.gov |

| Benzenebutanoic acid, 4-cyclohexyl- | C16H22O2 | Limited specific research; potential for modified biological activity due to cyclohexyl group |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyclohexylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h9-12,14H,1-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAFGAFKVCMCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202709 | |

| Record name | Benzenebutanoic acid, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54338-32-8 | |

| Record name | Benzenebutanoic acid, 4-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054338328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenebutanoic acid, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenebutanoic Acid, 4 Cyclohexyl and Analogs

Established Synthetic Routes for the Benzenebutanoic Acid Backbone

The creation of the benzenebutanoic acid backbone is a critical first step in the synthesis of the target molecule. Various classical and modern organic chemistry reactions are employed to achieve this, with Friedel-Crafts acylation and multi-step synthetic sequences from benzoic acid derivatives being prominent methods.

Friedel-Crafts Acylation Approaches with γ-Butyrolactone and Benzene (B151609)

A well-established method for synthesizing the benzenebutanoic acid backbone is through the Friedel-Crafts acylation of benzene with γ-butyrolactone. google.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the γ-butyrolactone for electrophilic attack on the benzene ring. libretexts.orgchemguide.co.uk The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield 4-oxo-4-phenylbutanoic acid. libretexts.org Subsequent reduction of the ketone functionality, for instance, through a Clemmensen or Wolff-Kishner reduction, affords the desired benzenebutanoic acid. youtube.com

The efficiency of this reaction can be influenced by various factors, including the choice of catalyst and reaction conditions. nih.gov While traditional Lewis acids like AlCl₃ are effective, research has explored the use of more environmentally benign and reusable solid acid catalysts. google.com For example, heteropolyacid-containing solid acid catalysts have been shown to effectively catalyze the Friedel-Crafts reaction between benzene and γ-butyrolactone. google.com

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Anhydrous, often requires heating | High reactivity, well-established | Stoichiometric amounts often needed, moisture sensitive, difficult to recover |

| Heteropolyacid Solid Catalysts | Can be performed under milder conditions | Reusable, environmentally friendly, high selectivity | May require specific supports and preparation methods |

Multi-step Organic Synthesis Techniques for Benzoic Acid Derivatives

An alternative to direct acylation involves multi-step synthetic sequences starting from readily available benzoic acid derivatives. nih.gov These methods offer greater flexibility in introducing various substituents onto the aromatic ring. A common strategy involves the conversion of a substituted benzoic acid into its corresponding acid chloride, which can then undergo a Friedel-Crafts reaction with a suitable three-carbon synthon.

Another approach involves the oxidation of an appropriate alkylbenzene. youtube.com For instance, a precursor with a butyl group attached to the benzene ring can be selectively oxidized at the benzylic position to yield the carboxylic acid. This method is particularly useful when the starting alkylbenzene is commercially available or easily synthesized. The order of synthetic steps is crucial, as the directing effects of substituents on the benzene ring will influence the position of subsequent functionalization. youtube.com

Strategies for Cyclohexyl Group Introduction

The introduction of the cyclohexyl group onto the phenyl ring is a key transformation in the synthesis of Benzenebutanoic acid, 4-cyclohexyl-. This is typically achieved through alkylation reactions or by functionalizing the phenyl ring for subsequent coupling.

Alkylation Reactions, including Acid-Catalyzed Alkylation with Cyclohexene (B86901)

Acid-catalyzed Friedel-Crafts alkylation is a primary method for introducing the cyclohexyl group. unive.it In this reaction, benzene or a substituted benzene derivative is treated with cyclohexene in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin. unive.it The acid protonates the cyclohexene, generating a cyclohexyl cation which then acts as the electrophile in the aromatic substitution reaction. unive.it

The reaction conditions, including the choice of catalyst and temperature, can significantly impact the yield and selectivity of the reaction, particularly concerning the formation of ortho, meta, and para isomers. unive.it The use of solid acid catalysts is gaining traction due to their potential for easier separation and recycling, aligning with green chemistry principles. unive.it It is important to note that the dehydration of cyclohexanol (B46403) can also be used to generate cyclohexene in situ for this alkylation. pnnl.govumass.eduyoutube.comlibretexts.org

Table 2: Common Catalysts for Acid-Catalyzed Alkylation

| Catalyst | Type | Key Features |

| Sulfuric Acid (H₂SO₄) | Homogeneous | Strong proton source, readily available |

| Amberlyst 15 | Heterogeneous (Solid Acid) | Ion-exchange resin, can be filtered off and reused |

| Zeolites | Heterogeneous (Solid Acid) | Shape-selective catalysis, can influence isomer distribution |

Selective Functionalization on the Phenyl Ring

Selective functionalization of the phenyl ring provides an alternative route for introducing the cyclohexyl group. sioc-journal.cn This strategy often involves creating a reactive handle on the aromatic ring that can participate in a cross-coupling reaction. For example, a halogenated benzene derivative can be prepared and then subjected to a Suzuki or Negishi coupling reaction with a cyclohexylboronic acid or a cyclohexylzinc reagent, respectively.

This approach offers a high degree of control over the position of the cyclohexyl group. Recent advancements in C-H functionalization reactions, which directly convert a C-H bond on the phenyl ring to a C-C bond, present a more atom-economical approach, though they may require specific directing groups and catalysts. acs.org

Synthesis of Key Derivatives and Analogs of Benzenebutanoic Acid, 4-Cyclohexyl-

The synthetic methodologies described above can be adapted to produce a variety of derivatives and analogs of Benzenebutanoic acid, 4-cyclohexyl-. By starting with substituted benzenes or employing functionalized reagents, chemists can introduce a wide range of chemical diversity. For instance, using a substituted γ-butyrolactone in the Friedel-Crafts acylation step can lead to analogs with modifications on the butanoic acid chain.

Similarly, employing substituted cyclohexenes or cyclohexanols in the alkylation step allows for the synthesis of analogs with functionalized cyclohexyl rings. Multi-step syntheses starting from diverse benzoic acid derivatives also provide a powerful platform for creating a library of analogs with different substitution patterns on the aromatic ring. nih.gov The synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives, for example, highlights methods for producing functionalized cyclohexane (B81311) precursors. google.com

Reactivity and Transformational Chemistry of Benzenebutanoic Acid, 4 Cyclohexyl

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can be converted into several other functionalities, most notably amides and esters.

The direct conversion of carboxylic acids, such as 4-cyclohexylbenzenebutanoic acid, into amides by reaction with an amine is generally challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. However, the use of coupling agents or catalysis can facilitate this transformation. Boric acid has emerged as an effective catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org This method is considered a green and economical alternative to traditional methods that often require harsh conditions or the use of environmentally unfriendly reagents. orgsyn.org The reaction proceeds by heating the carboxylic acid and the amine with a catalytic amount of boric acid, typically with the removal of water to drive the equilibrium towards the amide product. This approach has been successfully applied to the synthesis of a wide range of amides, including sterically hindered N,N-disubstituted amides. orgsyn.org

| Reactants | Catalyst | Product |

| 4-cyclohexylbenzenebutanoic acid, Amine (R-NH2) | Boric Acid | N-substituted-4-cyclohexylbenzenebutanamide |

Data sourced from multiple studies on boric acid-catalyzed amidation. orgsyn.org

Esterification:

The conversion of 4-cyclohexylbenzenebutanoic acid to its corresponding esters can be achieved through several methods. A common and well-established method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This is an equilibrium reaction, and to obtain high yields of the ester, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

Another mild and efficient method for esterification involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for the synthesis of esters from alcohols that may be sensitive to acidic conditions. orgsyn.org The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) at room temperature. orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 4-cyclohexylbenzenebutanoic acid | Alcohol (R-OH) | H2SO4 or TsOH | 4-cyclohexylbenzenebutanoate ester |

| 4-cyclohexylbenzenebutanoic acid | Alcohol (R-OH) | DCC, DMAP | 4-cyclohexylbenzenebutanoate ester |

Data compiled from various sources on esterification reactions. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comorgsyn.org

Hydrolysis:

The reverse of esterification, the hydrolysis of esters of 4-cyclohexylbenzenebutanoic acid, can be accomplished under either acidic or basic conditions. chemguide.co.uklumenlearning.comlibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of the Fischer esterification. lumenlearning.comlibretexts.org Heating the ester with a large excess of water in the presence of a strong acid catalyst will shift the equilibrium towards the formation of the carboxylic acid and the alcohol. chemguide.co.uklumenlearning.comlibretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgmasterorganicchemistry.com The reaction yields the carboxylate salt of 4-cyclohexylbenzenebutanoic acid and the corresponding alcohol. lumenlearning.comlibretexts.orgmasterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid. libretexts.org

| Reactant | Conditions | Products |

| 4-cyclohexylbenzenebutanoate ester | Excess H2O, Acid Catalyst (e.g., H2SO4), Heat | 4-cyclohexylbenzenebutanoic acid, Alcohol |

| 4-cyclohexylbenzenebutanoate ester | Aqueous Base (e.g., NaOH), Heat | 4-cyclohexylbenzenebutanoate salt, Alcohol |

Information gathered from studies on ester hydrolysis. chemguide.co.uklumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of 4-cyclohexylbenzenebutanoic acid is susceptible to electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org

The cyclohexyl and butanoic acid groups attached to the benzene ring influence the position of substitution. The alkyl group (cyclohexyl) is an ortho-, para-director and an activating group, while the butanoic acid chain is a meta-director and a deactivating group. The outcome of an electrophilic substitution reaction will depend on the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. organicchemistrytutor.comlibretexts.org The electrophile in this reaction is the nitronium ion (NO2+). organicchemistrytutor.com

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be accomplished by treating the compound with the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). wikipedia.orgyoutube.com

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is achieved by reacting the compound with fuming sulfuric acid (a solution of SO3 in concentrated sulfuric acid). wikipedia.orgorganicchemistrytutor.comyoutube.com This reaction is reversible. organicchemistrytutor.com

The precise location of substitution on the benzene ring of 4-cyclohexylbenzenebutanoic acid would require experimental determination, as the directing effects of the two substituents are opposing.

| Reaction | Reagents | Electrophile | Potential Product |

| Nitration | HNO3, H2SO4 | NO2+ | Nitro-4-cyclohexylbenzenebutanoic acid |

| Bromination | Br2, FeBr3 | Br+ | Bromo-4-cyclohexylbenzenebutanoic acid |

| Sulfonation | SO3, H2SO4 | SO3H+ | Sulfo-4-cyclohexylbenzenebutanoic acid |

Based on general principles of electrophilic aromatic substitution. wikipedia.orgorganicchemistrytutor.comlibretexts.orgyoutube.com

Chemistry of the Butanoic Acid Chain

The butanoic acid chain offers possibilities for reduction of the carbonyl group.

The carbonyl group of the carboxylic acid can be reduced to a primary alcohol. Strong reducing agents are required for this transformation as carboxylic acids are less reactive than aldehydes or ketones. wikipedia.org

Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. harvard.edu The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. youtube.com

Borane (B79455) (BH3): Borane, often used as a complex with tetrahydrofuran (B95107) (BH3-THF), is another effective reagent for the reduction of carboxylic acids to primary alcohols. harvard.edu A key advantage of borane is its chemoselectivity; it will reduce carboxylic acids in the presence of many other functional groups. libretexts.org

The Wolff-Kishner and Clemmensen reductions are typically used to reduce aldehydes and ketones to alkanes and are not directly applicable to the reduction of the carboxylic acid group itself. masterorganicchemistry.com However, if the carboxylic acid were first converted to a ketone, these methods could then be employed.

| Reactant | Reducing Agent | Product |

| 4-cyclohexylbenzenebutanoic acid | 1. LiAlH4, ether; 2. H3O+ | 4-cyclohexylbenzenebutanol |

| 4-cyclohexylbenzenebutanoic acid | 1. BH3-THF; 2. H3O+ | 4-cyclohexylbenzenebutanol |

Information based on established reduction methods for carboxylic acids. wikipedia.orgharvard.eduyoutube.comlibretexts.org

Site-selective C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. magtech.com.cn For a molecule like Benzenebutanoic acid, 4-cyclohexyl-, there are multiple C-H bonds with varying reactivities, including those on the aromatic ring, the cyclohexyl ring, and the butanoic acid chain. Achieving site-selectivity in C-H functionalization is a significant challenge. snnu.edu.cn

While specific studies on the site-selective C-H functionalization of Benzenebutanoic acid, 4-cyclohexyl- are not extensively documented in publicly available literature, the principles of modern synthetic methodology suggest potential pathways. Transition-metal-catalyzed C-H activation, often guided by a directing group, is a primary strategy to control regioselectivity. magtech.com.cnsioc-journal.cn In the context of this molecule, the carboxylic acid group could potentially act as a directing group to facilitate ortho-C-H functionalization of the phenyl ring. sioc-journal.cn

Furthermore, the development of rhodium-catalyzed C-H activation has shown promise for the functionalization of arenes. nih.govnih.govscispace.com These methods often employ specific ligands to control the site of reaction, including achieving meta-selective functionalization. nih.govscispace.com The application of such catalytic systems to Benzenebutanoic acid, 4-cyclohexyl- could, in principle, allow for the selective introduction of functional groups at various positions on the aromatic ring.

The functionalization of the cyclohexyl moiety presents a different set of challenges due to the lower reactivity of sp³ C-H bonds compared to their sp² counterparts. However, advances in palladium-catalyzed C-H activation have enabled the functionalization of such saturated rings. researchgate.net

Investigations into Chemoselectivity and Stereoselectivity in Organic Transformations

The presence of multiple functional groups in Benzenebutanoic acid, 4-cyclohexyl-—the carboxylic acid, the aromatic ring, and the potential for introducing others—makes it a suitable substrate for studying chemoselectivity.

One notable example of chemoselectivity is the reduction of the carboxylic acid in the presence of other reducible functional groups. A study on the chemoselective reduction of the structurally related fenofibric acid, which contains a ketone in addition to a carboxylic acid, demonstrated that the carboxylic acid could be selectively reduced to an alcohol. scirp.orgnih.govnih.gov This was achieved by forming a mixed anhydride (B1165640) of the carboxylic acid, which was then reduced with sodium borohydride. scirp.orgnih.govnih.gov This method highlights the ability to differentiate between the reactivity of the carboxylic acid and other carbonyl groups within the same molecule.

The synthesis of various amide analogs of fenbufen (B1672489) also provides insight into its chemoselective transformations. mdpi.comnih.gov In these syntheses, the carboxylic acid is selectively activated and coupled with various amines to form amides, leaving the aromatic and cyclohexyl rings untouched. mdpi.comnih.gov

Below is a data table summarizing the chemoselective transformations involving the carboxylic acid group of fenbufen and its analogs.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Fenbufen | 1. HBTU, DIEA, DMF; 2. Methylamine | N-methyl-4-(4-cyclohexylphenyl)-4-oxobutanamide | 70-80 (for a series of amides) | mdpi.comnih.gov |

| Fenbufen | 1. HBTU, DIEA, DMF; 2. Propylamine | N-propyl-4-(4-cyclohexylphenyl)-4-oxobutanamide | 70-80 (for a series of amides) | mdpi.comnih.gov |

| Fenbufen | 1. HBTU, DIEA, DMF; 2. Butylamine | N-butyl-4-(4-cyclohexylphenyl)-4-oxobutanamide | 77 | mdpi.com |

| Fenbufen | 1. HBTU, DIEA, DMF; 2. Octylamine | N-octyl-4-(4-cyclohexylphenyl)-4-oxobutanamide | 70-80 (for a series of amides) | mdpi.comnih.gov |

| Fenofibric Acid | 1. Ethyl chloroformate, N-methylmorpholine, THF, -15°C; 2. NaBH₄, MeOH | 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropan-1-ol | 95 | scirp.orgnih.govnih.gov |

Note: Fenofibric acid is a structurally related compound, and its selective reduction is included to illustrate the principle of chemoselectivity.

Investigations into the stereoselectivity of reactions involving Benzenebutanoic acid, 4-cyclohexyl- are less common in the literature. The molecule itself is chiral if the butanoic acid chain is substituted. The synthesis of specific stereoisomers would require either a stereoselective synthesis from achiral precursors or the resolution of a racemic mixture. While many modern catalytic methods aim for high stereoselectivity, specific applications to this compound have not been widely reported.

Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of Benzenebutanoic acid, 4-cyclohexyl-.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of a related compound, 4-cyclohexylbutyric acid, specific signals corresponding to the different types of protons in the molecule would be expected. chemicalbook.com The protons on the cyclohexyl ring would appear as a complex multiplet, while the protons on the butanoic acid chain would have distinct chemical shifts. For instance, the protons alpha to the carboxylic acid group would be the most downfield, followed by the protons on the carbon attached to the benzene (B151609) ring, and then the other methylene (B1212753) protons of the chain. chemicalbook.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, 4-cyclohexylbenzoic acid, the carbonyl carbon of the carboxylic acid would have a characteristic chemical shift in the range of 170-180 ppm. chemicalbook.com The carbons of the benzene ring would show signals in the aromatic region (typically 125-150 ppm), and the carbons of the cyclohexyl group and the butanoic acid chain would appear in the aliphatic region of the spectrum. chemicalbook.com

| NMR Data for Related Compounds | |

| Technique | Observed Chemical Shifts (ppm) for Similar Structures |

| ¹H NMR (4-cyclohexylbutyric acid) | Protons on the cyclohexyl ring and butanoic acid chain show characteristic multiplets and distinct chemical shifts. chemicalbook.com |

| ¹³C NMR (4-cyclohexylbenzoic acid) | Carbonyl carbon: ~170-180 ppm; Aromatic carbons: ~125-150 ppm; Aliphatic carbons: variable shifts in the upfield region. chemicalbook.com |

This table is based on data for structurally similar compounds and serves as an illustrative example.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of Benzenebutanoic acid, 4-cyclohexyl-, characteristic absorption bands would be observed. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group. docbrown.info A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. docbrown.info The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear in the 2850-3100 cm⁻¹ region. docbrown.info

| Characteristic IR Absorption Bands | |

| Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| C-H (Aromatic/Aliphatic) | 2850-3100 |

This table presents typical IR absorption ranges for the functional groups present in Benzenebutanoic acid, 4-cyclohexyl-.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. When coupled with gas chromatography (GC-MS), it becomes a powerful tool for separating and identifying components of a mixture. nih.gov The electron ionization mass spectrum of Benzenebutanoic acid, 4-cyclohexyl- would show a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage at various points along the butanoic acid chain and within the cyclohexyl ring, providing further structural information. nist.gov GC-MS is particularly useful for analyzing derivatized forms of the acid, which enhances its volatility for gas-phase analysis. nih.govnih.gov

Chromatographic Separations for Purity Assessment and Preparative Purposes

Chromatographic techniques are essential for separating Benzenebutanoic acid, 4-cyclohexyl- from reaction mixtures and for assessing its purity. njit.edunih.gov High-performance liquid chromatography (HPLC) is a common method for the analysis of carboxylic acids. nih.gov A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating Benzenebutanoic acid, 4-cyclohexyl- from its impurities. nih.gov The purity is determined by the relative area of the main peak in the chromatogram. Preparative chromatography, which uses larger columns and higher flow rates, can be employed to isolate larger quantities of the pure compound. nih.gov

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a technique used to chemically modify a compound to improve its analytical properties. gcms.cz For carboxylic acids like Benzenebutanoic acid, 4-cyclohexyl-, derivatization is often employed to increase volatility for GC analysis or to enhance detection in LC. nih.gov

Common derivatization strategies include:

Esterification : Converting the carboxylic acid to its methyl or other alkyl ester using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. This increases volatility for GC analysis. gcms.cz

Silylation : Reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) ester. This also enhances volatility for GC-MS. gcms.cz

Amidation : Reaction with an amine to form an amide can be used to improve chromatographic behavior and introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. nih.govnih.gov For example, derivatization with a reagent containing a bromine atom can aid in identification by mass spectrometry due to the characteristic isotopic pattern of bromine. nih.gov

These derivatization methods can significantly improve the sensitivity and selectivity of the analysis of Benzenebutanoic acid, 4-cyclohexyl-, particularly when dealing with complex biological or environmental samples. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has been extensively utilized to investigate the mechanisms and stereoselectivities of reactions involving structures related to Benzenebutanoic acid, 4-cyclohexyl-. DFT calculations are a powerful tool for understanding the energetics of reaction pathways and the factors that govern the formation of specific stereoisomers. mdpi.comnih.gov

For instance, in the context of cycloaddition reactions catalyzed by N-heterocyclic carbenes (NHCs), DFT studies have been instrumental in mapping out the multi-step reaction pathways. nih.gov These calculations have revealed that the cycloaddition step, where new chiral centers are formed, is often the rate-determining and stereoselectivity-determining step. nih.gov By comparing the energy barriers for the formation of different stereoisomers, researchers can predict which product will be favored, a finding that often aligns well with experimental observations. nih.gov

Furthermore, DFT has been employed to understand the reactivity of various chemical species. For example, studies on the C-H activation reactivity of iron(IV)-oxo complexes have used DFT to reveal that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism. rsc.org The electronic properties and spin densities calculated through DFT provide a detailed picture of the transition states and intermediates involved. rsc.org

The application of DFT extends to understanding the fundamental aspects of chemical bonding and reactivity. For example, in the study of dihalocarbene additions to thioketones, DFT calculations demonstrated the polar nature of these reactions and identified the stepwise mechanism involving a thiocarbonyl ylide intermediate for more electrophilic carbenes. nih.gov In contrast, nucleophilic carbenes were found to react via a concerted [2+1] cycloaddition. nih.gov

Table 1: Application of DFT in Mechanistic Studies

| Reaction Type | Key Insights from DFT |

| NHC-catalyzed [4+2] Cycloaddition | The cycloaddition step is rate-determining and stereoselectivity-determining. nih.gov |

| Iron(IV)-oxo Complex C-H Activation | The reaction follows a hydrogen atom transfer (HAT) mechanism. rsc.org |

| Dihalocarbene Addition to Thioketones | Electrophilic carbenes react via a stepwise mechanism, while nucleophilic carbenes undergo concerted cycloaddition. nih.gov |

| 1,3-Dipolar Cycloadditions | DFT calculations help in understanding the role of catalysts and eductors in promoting regio-, diastereo-, and enantioselectivity. mdpi.com |

Mechanistic Studies of Catalyzed Reactions (e.g., N-Heterocyclic Carbene (NHC)-catalyzed, Acid-catalyzed)

The mechanisms of reactions catalyzed by various agents, including N-Heterocyclic Carbenes (NHCs) and acids, have been a significant area of computational investigation. These studies are crucial for optimizing reaction conditions and designing more efficient catalysts.

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions:

NHCs are versatile organocatalysts that can facilitate a wide range of chemical transformations. nih.govyoutube.com Mechanistic studies, often supported by DFT calculations, have elucidated the role of NHCs in reactions such as the Stetter reaction and various cycloadditions. nih.govnih.govrsc.org The catalytic cycle typically begins with the nucleophilic attack of the NHC on an aldehyde or enal, leading to the formation of a Breslow intermediate. youtube.com This key intermediate then participates in subsequent steps to form the final product. Computational studies have been vital in understanding the stability of these intermediates and the transition states connecting them. nih.govrsc.org

Acid-Catalyzed Reactions:

Acid catalysis is a fundamental concept in organic chemistry, and computational methods have provided a deeper understanding of these reaction mechanisms. For example, in the acid-catalyzed dehydration of alcohols to form alkenes, the mechanism involves protonation of the alcohol, loss of water to form a carbocation intermediate, and subsequent deprotonation to form the double bond. youtube.com Theoretical studies can model the energetics of each step, providing insights into the rate-determining step and the factors influencing the reaction rate. nih.gov Similarly, Brønsted acid-catalyzed cycloaddition reactions have been studied to understand how the acid facilitates the formation of complex cyclic structures. nih.gov

Table 2: Mechanistic Insights into Catalyzed Reactions

| Catalyst Type | Reaction Example | Mechanistic Details |

| N-Heterocyclic Carbene (NHC) | [4+2] Cycloaddition | Formation of a Breslow intermediate followed by a rate-determining cycloaddition step. nih.govyoutube.com |

| Acid (e.g., H₃PO₄) | Dehydration of Cyclohexanol (B46403) | Protonation of the alcohol, formation of a carbocation, and deprotonation. youtube.com |

| Brønsted Acid (e.g., HNTf₂) | [4+3] Cycloaddition | The acid catalyzes the formation of benzocycloheptatrienes from donor-acceptor cyclopropenes. nih.gov |

Quantitative Structure-Activity Relationships (QSAR) for Structural Exploration

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. iupac.org This method is valuable for predicting the properties of new, unsynthesized molecules and for guiding the design of compounds with desired activities.

QSAR models are mathematical equations that relate descriptors of a molecule's structure to its activity. nih.govnih.gov These descriptors can encode various electronic, steric, and hydrophobic properties of the molecule. For example, a QSAR study on carbonic anhydrase inhibitors used the Hammett electronic substituent constant (σ), the octanol/water partition coefficient (log P), and indicator variables for substituent positions to develop a predictive model for binding affinity. nih.gov

In the context of compounds structurally related to Benzenebutanoic acid, 4-cyclohexyl-, QSAR can be employed to explore how modifications to the phenyl ring, the cyclohexyl group, or the butanoic acid chain affect a particular property. For instance, QSAR models have been developed for various classes of compounds, including antioxidant tripeptides and cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.govresearchgate.net These studies have successfully identified key structural features that contribute to the observed activity, such as the importance of specific amino acid residues in peptides or the role of hydrophobic and electronic properties in enzyme inhibition. nih.govnih.gov

Table 3: Examples of QSAR Studies

| Compound Class | Activity Studied | Key Findings from QSAR |

| Benzenesulfonamides | Carbonic Anhydrase Inhibition | Binding affinity is correlated with electronic and hydrophobic parameters, as well as steric factors. nih.gov |

| Antioxidant Tripeptides | Antioxidant Activity | Integration of different amino acid descriptors improves the predictive power of the QSAR models. nih.gov |

| 1,2,4-Triazole Derivatives | COX-2 Inhibition | Hydrophobic and hydrogen bond donor features are important for activity. nih.gov |

| Phenoxyacetic Acid Derivatives | CRTh2 Receptor Antagonism | QSAR studies can guide the design of more potent antagonists. researchgate.net |

Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions

Molecular modeling and docking are powerful computational techniques used to visualize and predict how a small molecule, such as Benzenebutanoic acid, 4-cyclohexyl-, interacts with a biological macromolecule, typically a protein. These methods are fundamental in drug discovery and development for understanding the basis of molecular recognition.

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov For example, docking studies of β-hydroxy-β-arylpropanoic acids, which are structurally similar to some non-steroidal anti-inflammatory drugs (NSAIDs), have been used to predict their binding modes within the active site of cyclooxygenase (COX) enzymes. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more realistic picture of the interactions in a solvated environment and can reveal conformational changes that occur upon ligand binding. For instance, a study on biphenyl (B1667301) acetic acid derivatives used MD simulations to confirm the stability of the docked conformation within the COX-2 protein active site. researchgate.net

These computational approaches have been applied to a wide range of systems, including the study of phytocompounds as potential glucokinase activators and the investigation of benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease. mdpi.comnih.gov The insights gained from these studies are invaluable for the rational design of new therapeutic agents.

Table 4: Applications of Molecular Modeling and Docking

| System Studied | Key Insights |

| β-Hydroxy-β-arylpropanoic Acids and COX-2 | Docking predicted binding conformations and identified potential COX-2 inhibitors. nih.gov |

| Biphenyl Acetic Acid Derivatives and COX-2 | Docking and MD simulations revealed key binding interactions, including π-π and CH-π interactions. researchgate.net |

| Benzoic Acid Derivatives and SARS-CoV-2 Protease | Docking studies identified promising candidates for further drug development. mdpi.com |

| Phytocompounds and Glucokinase | Docking simulations helped to hypothesize the mechanism of glucokinase activation. nih.gov |

Analysis of Electrostatic and Non-covalent Interactions in Catalytic Systems

The performance of a catalyst is often governed by subtle electrostatic and non-covalent interactions within the catalytic system. Computational methods are particularly well-suited for analyzing these interactions, which include hydrogen bonds, van der Waals forces, and electrostatic forces.

In enzyme catalysis, for example, electrostatic interactions can play a vital role. A combined theoretical and experimental study on 4-chlorobenzoyl-CoA dehalogenase demonstrated that a remote residue contributes significantly to catalysis by providing an electrostatic force that acts on the nucleophile. nih.gov Theoretical calculations of the potential of mean force were able to rationalize the experimentally observed decrease in catalytic activity upon mutation of this residue. nih.gov

Similarly, in organocatalysis, non-covalent interactions are crucial for controlling stereoselectivity. DFT studies on bifunctional Brønsted acid/base-catalyzed aza-Henry reactions have shown that hydrogen bonding and dispersion forces play a key role in determining the diastereoselectivity of the reaction. nih.gov The computational models revealed distinct binding orientations of the substrates within the catalyst's binding pocket, highlighting the importance of these subtle interactions in directing the reaction pathway. nih.gov

The analysis of these interactions is not limited to biological or organocatalytic systems. For instance, the study of the adsorption of 1,4-cyclohexadiene (B1204751) on a platinum surface using DFT revealed that strong π-electron donation to the surface, combined with hyperconjugative interactions, is responsible for the observed red shift in the C-H stretching frequency. umn.edu This detailed understanding of intermolecular forces is essential for a wide range of applications, from heterogeneous catalysis to materials science.

Table 5: Importance of Non-covalent Interactions in Catalysis

| Catalytic System | Type of Interaction | Role in Catalysis |

| 4-chlorobenzoyl-CoA Dehalogenase | Electrostatic | A remote residue provides an electrostatic force that enhances the nucleophilicity of a key active site residue. nih.gov |

| Bifunctional Brønsted Acid/Base Catalyst | Hydrogen Bonding, Dispersion Forces | These interactions control the diastereoselectivity of the aza-Henry reaction by favoring specific substrate orientations. nih.gov |

| Platinum Surface | π-electron Donation, Hyperconjugation | These interactions are responsible for the activation of C-H bonds upon adsorption of 1,4-cyclohexadiene. umn.edu |

Advanced Applications in Chemical Synthesis and Materials Science

Role as Intermediates in Organic Synthesis

In the field of organic synthesis, intermediates are the foundational building blocks used to construct more complex molecules. Fine chemical intermediates are pure, single substances that serve as crucial steps in the synthesis of specialty chemicals, including active pharmaceutical ingredients (APIs) cheminovas.com. 4-(4-Cyclohexylphenyl)butanoic acid is well-suited for this role due to its bifunctional nature.

The carboxylic acid group provides a reactive site for a wide array of chemical transformations, such as:

Amidation: Reaction with amines to form amides, a common linkage in pharmaceuticals.

Esterification: Conversion to esters, which can be used as protecting groups or may have their own distinct applications.

Reduction: Transformation into the corresponding alcohol, 4-(4-cyclohexylphenyl)butanol, which can then undergo further reactions.

Coupling Reactions: The carboxylic acid can be activated and coupled with other molecules to form larger, more complex structures.

Simultaneously, the cyclohexylphenyl group provides a stable, lipophilic scaffold that can be modified through aromatic substitution reactions if required. This dual reactivity allows chemists to incorporate the specific properties of the cyclohexylphenyl group into a target molecule. Its structural similarity to components used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen (B1672489) highlights its potential as a precursor for developing new therapeutic agents youtube.comnih.gov. The use of related cyclohexyl-containing compounds, such as cyclohexanethiol, as starting materials for a variety of biologically active compounds further underscores the utility of the cyclohexyl moiety in medicinal chemistry acgpubs.org.

Development of Novel Polymeric Materials and Coatings

The incorporation of alicyclic structures, such as the cyclohexyl group, into polymer backbones is a well-established strategy for enhancing the material's physical and thermal properties. The bulky and rigid nature of the cyclohexyl ring introduces steric hindrance, which restricts the mobility of polymer chains researchgate.netsolubilityofthings.com. This structural feature can lead to significant improvements in key material characteristics.

Key Properties Imparted by Cyclohexyl Groups:

Increased Glass Transition Temperature (Tg): The restricted chain movement raises the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state, making the material suitable for higher temperature applications researchgate.net.

Improved Thermal Stability: Polymers containing cyclohexyl groups often exhibit greater resistance to thermal degradation nih.gov.

Enhanced Mechanical Strength: The rigidity of the cyclohexyl ring can contribute to increased hardness and stiffness in the resulting polymer researchgate.netnih.gov.

Optical Transparency: Certain cyclohexyl-containing polymers, such as poly(cyclohexylsilsesquioxane), are transparent in the deep-ultraviolet spectral region acs.org.

Research has demonstrated these effects in various polymer systems. For instance, poly(cyclohexyl methacrylate) is a hard polymer with a high glass transition temperature due to the bulkiness of its cyclohexyl group researchgate.net. Similarly, incorporating 1,4-cyclohexanedimethanol (B133615) (CHDM) into polyesters can improve the thermal stability and mechanical properties of the resulting copolymers nih.gov.

A notable application involves the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. When microorganisms like Pseudomonas oleovorans are grown with 4-cyclohexylbutyric acid (a related compound) as a carbon source, they produce a PHA copolyester containing cyclohexyl groups nih.gov. This demonstrates that 4-(4-cyclohexylphenyl)butanoic acid could potentially be used as a monomer or additive to create novel bioplastics with tailored properties, combining biodegradability with enhanced thermal and mechanical performance.

| Polymer System | Effect of Cyclohexyl Group | Resulting Properties | Reference |

|---|---|---|---|

| Poly(cyclohexyl methacrylate) | Bulky side group restricts chain mobility | Hardness, High Glass Transition Temperature (Tg) | researchgate.net |

| Poly(cyclohexanedimethylene terephthalate) (PCT) Copolymers | Increases rigidity of polymer backbone | Improved Thermal Stability, Enhanced Mechanical Properties | nih.gov |

| Poly(cyclohexylsilsesquioxane) | Provides a rigid, stable structure | Deep-UV Transparency, Thermoset Resistance | acs.org |

| Polyhydroxyalkanoates (PHAs) | Incorporated as a side chain via biosynthesis | Modified Glass Transition and Melting Temperatures | nih.gov |

Precursors for Advanced Chemical Feedstocks

Chemical feedstocks are the raw materials that are converted through chemical processes into other, often more valuable, chemicals. 4-(4-Cyclohexylphenyl)butanoic acid can serve as a precursor to a variety of specialized chemical feedstocks. Through targeted chemical modifications, both the carboxylic acid function and the aromatic ring can be transformed.

For example, the hydrogenation of the aromatic ring in 4-(4-cyclohexylphenyl)butanoic acid would yield 4-(dicyclohexyl)butanoic acid, a fully saturated system with potential applications in lubricants or as a specialty monomer. Alternatively, the carboxylic acid group can be converted into other functionalities. The reduction to an alcohol, followed by esterification, could produce specialty esters used as plasticizers or in fragrance formulations. This approach is analogous to the synthesis of cyclohexanol (B46403), a high-value chemical intermediate, from the hydrogenation of cyclohexyl acetate (B1210297) rsc.org. The unique combination of a butanoic acid chain and a cyclohexylphenyl group makes it a potential source for creating novel surfactants or corrosion inhibitors after suitable chemical derivatization.

Exploiting Structural Features for Tuned Solvation Properties

The solubility of a compound and its interactions with solvents are governed by its molecular structure, particularly the presence and arrangement of polar and nonpolar functional groups wikipedia.org. 4-(4-Cyclohexylphenyl)butanoic acid exhibits an amphiphilic character, containing a polar, hydrophilic carboxylic acid head and a large, nonpolar, lipophilic tail composed of the phenyl and cyclohexyl rings.

This dual nature allows it to act as a molecular bridge between polar and nonpolar environments, which can be exploited to tune the solvation properties in synthetic protocols. For instance, its presence could help to solubilize nonpolar reactants in more polar solvent systems, potentially enhancing reaction rates or enabling reactions that would otherwise be inefficient due to poor mixing. The bulky cyclohexylphenyl group can create specific steric environments that influence reaction pathways or product selectivity. Furthermore, the balance between its hydrophilic and lipophilic characteristics can be precisely adjusted through simple chemical modifications, such as converting the carboxylic acid to a salt or an ester, thereby controlling its solubility for applications in extraction, purification, or as a phase-transfer catalyst. The significant impact of the solvent on the electronic structure and spectroscopic properties of complex molecules has been noted in other systems, underscoring the importance of molecular structure in determining solvent interactions mdpi.com.

Green Chemistry Approaches in Synthesis

Principles of Sustainable Chemical Synthesis

The foundation of green chemistry is built upon twelve principles that guide the development of sustainable chemical processes. yale.educonsensus.appulaval.ca These principles aim to minimize the environmental impact of chemical synthesis by focusing on efficiency, safety, and the use of renewable resources. essentialchemicalindustry.orgepa.gov

Key principles relevant to the synthesis of Benzenebutanoic acid, 4-cyclohexyl- include:

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.govmonash.edu In an ideal "atom-economical" reaction, all atoms from the reactants are found in the desired product, generating no waste. nih.gov For instance, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which produce byproducts. primescholars.com

Waste Prevention: It is more advantageous to prevent the formation of waste than to treat or clean it up after it has been created. yale.educonsensus.appulaval.ca This principle is a cornerstone of green chemistry and encourages the design of synthetic routes that generate minimal byproducts. essentialchemicalindustry.org

Minimization of Hazardous Products: Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.educonsensus.appulaval.ca This involves a careful selection of reagents and the design of reaction pathways that avoid the formation of hazardous materials.

The "E-factor," which measures the mass of waste produced per mass of product, highlights the inefficiency of many traditional chemical syntheses, particularly in the fine chemicals and pharmaceutical industries, where 5 to 100 times more waste than product can be generated. nih.gov

Catalytic Methodologies for Reduced Environmental Impact

Catalysis is a fundamental pillar of green chemistry, offering pathways to more sustainable chemical production by enabling reactions with higher efficiency and selectivity. essentialchemicalindustry.orgtandfonline.commdpi.com Catalysts can lower the energy demands of reactions, facilitate the use of alternative reaction pathways with better atom economy, and allow for more precise control over reactions to reduce unwanted side products. essentialchemicalindustry.org

Development of Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysis play crucial roles in greening the synthesis of fine chemicals. numberanalytics.com

Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity. numberanalytics.com However, the separation of the catalyst from the product can be challenging.

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation and recycling, a significant advantage in terms of waste reduction and cost-effectiveness. numberanalytics.comdiva-portal.org The development of solid acid catalysts, such as zeolites and metal oxides, offers a promising alternative to traditional mineral acids, which are difficult and costly to separate from reaction products. researchgate.net

The choice between homogeneous and heterogeneous catalysis often involves a trade-off between activity, selectivity, and ease of recovery. tue.nlanr.fr In the context of hydrogenating carboxylic acid derivatives, a key step in some synthetic routes, both types of catalysts have been extensively studied. tue.nlrsc.org

Exploration of Transition Metal Catalysis in C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgyoutube.com This approach offers a more atom-economical and efficient route to complex molecules. berkeley.edu

For the synthesis of compounds like Benzenebutanoic acid, 4-cyclohexyl-, which involves the formation of a C-C bond between an aromatic ring and a side chain, C-H activation strategies could offer significant advantages over classical methods like Friedel-Crafts reactions. researchgate.net Transition metals such as rhodium, ruthenium, and cobalt are often employed in these catalytic cycles. rsc.orgmdpi.com The development of directing groups that guide the metal catalyst to a specific C-H bond has been a key area of research, enhancing the selectivity of these transformations. youtube.com

Application of Organocatalysis (e.g., NHC-Catalyzed Reactions)

Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free alternative to traditional transition metal catalysis, thereby avoiding issues of metal toxicity and contamination of the final product. beilstein-journals.org N-Heterocyclic carbenes (NHCs) have proven to be particularly versatile organocatalysts, capable of promoting a wide range of reactions. nih.govuni-muenster.dersc.org

NHCs can catalyze reactions through a process known as "umpolung" or polarity reversal, enabling the formation of key intermediates like the Breslow intermediate. uni-muenster.deacs.orgnih.gov This reactivity has been harnessed in various synthetic transformations, including benzoin (B196080) condensations and Stetter reactions, which could be adapted for the synthesis of precursors to Benzenebutanoic acid, 4-cyclohexyl-. nih.govacs.org The tunability of the NHC structure allows for fine-tuning of its catalytic activity and selectivity. rsc.org

Utilization of Safer Solvents and Auxiliaries in Synthetic Pathways

Solvents and other auxiliary substances can account for a significant portion of the mass and environmental impact of a chemical process. wordpress.comskpharmteco.com The principles of green chemistry advocate for minimizing or eliminating the use of these substances wherever possible and opting for safer alternatives when they are necessary. yale.educonsensus.appulaval.ca

The selection of a solvent should consider not only its physical properties like polarity and boiling point but also its health and environmental hazards. usc.edu Many common solvents are toxic, flammable, or environmentally persistent. wordpress.com Green chemistry encourages the replacement of hazardous solvents with safer alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. chemistai.orgresearchgate.net For instance, replacing dichloromethane (B109758), a common but hazardous solvent, with greener alternatives like ethyl acetate (B1210297)/ethanol mixtures is a key strategy in sustainable chemistry. wordpress.comusc.edu

Solvent selection guides developed by pharmaceutical companies and academic institutions provide a framework for choosing less hazardous solvents. wordpress.comusc.edu The goal is to find a balance between reaction efficiency and the safety and environmental profile of the solvent. chemistai.org

Implementation of Energy-Efficient Processes

Minimizing the energy requirements of chemical processes is another core principle of green chemistry, as it has both environmental and economic benefits. yale.educonsensus.appulaval.ca Whenever feasible, synthetic methods should be conducted at ambient temperature and pressure. yale.eduessentialchemicalindustry.org

Photochemical Methods: The use of light to drive chemical reactions, known as photochemistry, offers another energy-efficient alternative. researchgate.net Photocatalysis, where a catalyst absorbs light to initiate a reaction, can enable transformations under mild conditions, often using renewable energy sources like sunlight. researchgate.net

Modern advancements in green chemistry also include the use of sonochemistry (ultrasound) and electrochemistry to improve energy efficiency and minimize waste. researchgate.net

Future Research Directions for Benzenebutanoic Acid, 4 Cyclohexyl

Exploration of Novel and Convergent Synthetic Pathways

The synthesis of Benzenebutanoic acid, 4-cyclohexyl- traditionally involves multi-step processes that can be inefficient. Future research is poised to develop more streamlined and effective synthetic routes. A primary area of focus will be the advancement of novel catalytic systems for key reactions like Friedel-Crafts acylation. The development of efficient Friedel-Crafts alkylations using catalytic amounts of Lewis acids has gained significant attention, favoring the use of more environmentally friendly substrates over toxic alkyl halides. beilstein-journals.orgnih.gov

Convergent synthesis, where different fragments of the molecule are prepared separately before being combined, offers a promising alternative to linear synthesis. For instance, one pathway could involve the synthesis of a 4-cyclohexylphenyl fragment which is then coupled with a four-carbon chain. The order of reactions is crucial; for disubstituted benzenes, the directing effects of the substituents dictate the synthetic strategy. libretexts.orgopenochem.org To achieve a para-substituted product, the ortho-, para-directing group should be installed first. masterorganicchemistry.com Research into new coupling reactions that can efficiently and selectively form the carbon-carbon bond between the aromatic ring and the butanoic acid side chain will be critical.

Another avenue of exploration is the use of polarity reversal strategies. For example, a meta-directing acyl group can be introduced via Friedel-Crafts acylation, followed by another substitution, and then the acyl group can be reduced to an alkyl group, which is an ortho-, para-director. openochem.orgmasterorganicchemistry.com This allows for the synthesis of isomers that may not be accessible through direct substitution.

Deeper Mechanistic Understanding of Complex Transformational Reactions

A thorough mechanistic understanding of the reactions involved in the synthesis of Benzenebutanoic acid, 4-cyclohexyl- is essential for optimizing reaction conditions and improving yields. Key reactions in its synthesis, such as Friedel-Crafts acylation and subsequent reduction, have complex mechanisms that are not fully understood under all conditions.

The Friedel-Crafts acylation involves the formation of an acylium ion, which then acts as an electrophile in an aromatic substitution reaction. masterorganicchemistry.com The mechanism can be influenced by factors such as the nature of the Lewis acid catalyst and the solvent. beilstein-journals.org Similarly, the reduction of the resulting ketone to an alkane can be achieved through methods like the Clemmensen or Wolff-Kishner reductions, each with its own proposed mechanism and set of limitations. unacademy.comvedantu.commasterorganicchemistry.com The Clemmensen reduction, which uses zinc amalgam and hydrochloric acid, is thought to proceed via a carbanionic or carbenoid mechanism on the surface of the zinc. unacademy.com The Wolff-Kishner reduction involves the formation of a hydrazone followed by deprotonation and elimination of nitrogen gas. masterorganicchemistry.comorganic-chemistry.org The choice between these methods depends on the substrate's sensitivity to acidic or basic conditions. vedantu.commasterorganicchemistry.com

Future research will likely employ computational chemistry to model these reaction pathways, providing insights into transition states and reaction intermediates. grnjournal.usacs.orgsmu.edunih.gov Computational approaches can help elucidate complex reaction mechanisms that are difficult to probe experimentally. grnjournal.us By combining theoretical calculations with experimental studies, a more complete picture of these transformational reactions can be developed.

Rational Design of Derivatives for Advanced Materials Science Applications

The unique molecular structure of Benzenebutanoic acid, 4-cyclohexyl-, combining a rigid aromatic core with a flexible cyclohexyl group and a reactive carboxylic acid handle, makes it an excellent building block for advanced materials. numberanalytics.comnumberanalytics.com The rational design of its derivatives could lead to novel materials with tailored properties.

One promising area is the development of liquid crystals. The cyclohexylphenyl moiety is a common structural motif in liquid crystalline compounds. researchgate.netresearchgate.net By modifying the butanoic acid side chain, for example by converting it to an ester or other functional groups, it may be possible to design new liquid crystalline materials with specific phase behaviors and optical properties. researchgate.net

Furthermore, the carboxylic acid group allows for the incorporation of this molecule into polymers. Aromatic carboxylic acids are used in the production of polymers like polyesters and polyamides. numberanalytics.comnumberanalytics.com Derivatives of Benzenebutanoic acid, 4-cyclohexyl- could be used as monomers to create polymers with enhanced thermal stability, mechanical properties, or specific functionalities. mdpi.com The carboxylic acid can also be used to anchor the molecule to surfaces or to form metal-organic frameworks (MOFs), which have applications in catalysis, sensing, and gas storage. mdpi.comrsc.org

Advancement and Implementation of Green Chemistry Principles in its Production

The production of specialty chemicals like Benzenebutanoic acid, 4-cyclohexyl- is increasingly being scrutinized for its environmental impact. Future research will focus on integrating the principles of green chemistry to make its synthesis more sustainable. This includes the use of less hazardous reagents and solvents, improving atom economy, and utilizing renewable resources.

A key area for improvement is in the catalytic processes. The use of heterogeneous catalysts, such as zeolites or solid-supported acids, for Friedel-Crafts reactions can offer advantages in terms of catalyst recovery and reusability, minimizing waste. numberanalytics.com There is also a push to replace traditional, toxic reagents with more benign alternatives. beilstein-journals.orgnih.gov

Biocatalysis presents another significant opportunity for greening the synthesis of this compound. rsc.orgnih.govuh.edunih.govmdpi.com Enzymes can carry out highly selective reactions under mild conditions, reducing energy consumption and the formation of byproducts. mdpi.com For example, enzymatic reactions could be explored for the synthesis of chiral derivatives of Benzenebutanoic acid, 4-cyclohexyl- or for specific transformations of the side chain. The use of biocatalysts is a growing trend in both the pharmaceutical and bulk chemical industries. nih.govnih.gov

Integration of Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational modeling and experimental work is set to revolutionize chemical synthesis. For Benzenebutanoic acid, 4-cyclohexyl-, this integrated approach can lead to more efficient and predictable synthetic routes.

Q & A

Q. How can researchers confirm the molecular structure of 4-cyclohexyl-benzenebutanoic acid?

- Methodological Answer: The structure can be validated using spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the cyclohexyl group (δ ~1.0–2.5 ppm for cyclohexyl protons) and butanoic acid backbone (δ ~2.3–2.6 ppm for CH near the carboxyl group) .

- Infrared (IR) Spectroscopy: Identify the carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., exact mass ~246.3 g/mol for CHO) and fragmentation patterns .

Q. What synthetic routes are available for 4-cyclohexyl-benzenebutanoic acid?

- Methodological Answer: Common approaches include:

- Friedel-Crafts Alkylation: React benzene derivatives with cyclohexyl-containing reagents (e.g., cyclohexyl chloride) in the presence of Lewis acids (AlCl) to introduce the cyclohexyl group, followed by elongation of the butanoic acid chain via malonic ester synthesis .

- Grignard Reaction: Use cyclohexylmagnesium bromide to functionalize a pre-existing aromatic precursor, followed by oxidation of the alkyl chain to a carboxylic acid .

Q. What are the solubility properties of 4-cyclohexyl-benzenebutanoic acid?

- Methodological Answer: Solubility is influenced by the hydrophobic cyclohexyl group and polar carboxyl group:

Q. How can purity be assessed during synthesis?

- Methodological Answer: Use chromatographic methods:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at ~210–260 nm .

- Thin-Layer Chromatography (TLC): Silica gel plates with eluents like ethyl acetate/hexane (1:3); visualize with iodine or UV .

Advanced Research Questions

Q. How does the cyclohexyl group influence the compound’s conformational stability?

- Methodological Answer: The cyclohexyl group adopts chair conformations, affecting steric interactions:

- X-ray Crystallography: Resolve spatial arrangements and hydrogen-bonding networks between the carboxyl group and adjacent substituents .

- Computational Modeling (DFT): Calculate energy minima for different conformers to predict dominant structures .

Q. What strategies optimize synthetic yield in large-scale preparations?

- Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., FeCl vs. AlCl) for Friedel-Crafts reactions to minimize side products .

- Microwave-Assisted Synthesis: Reduce reaction time and improve selectivity for alkylation steps .

- Flow Chemistry: Enhance mixing and heat transfer for exothermic steps like carboxylation .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer:

- Dose-Response Studies: Re-evaluate activity across concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Metabolite Profiling: Use LC-MS to detect degradation products or active metabolites that may skew results .

- Receptor Binding Assays: Compare affinity (K) across cell lines to rule out off-target interactions .

Q. What analytical challenges arise in detecting trace impurities?

- Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Detect impurities at ppm levels using Orbitrap or TOF analyzers .

- Ion Chromatography: Identify residual sulfonic acids or halides from synthesis .

- Stability-Indicating Methods: Stress testing under heat, light, and humidity to quantify degradation products .

Q. How does the compound interact with lipid bilayers or protein targets?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.